molecular formula C17H22ClNO2 B13438515 (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL

(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL

Cat. No.: B13438515
M. Wt: 307.8 g/mol
InChI Key: GZQMUCAIZWFGRA-WMLDXEAASA-N
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Description

(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: is a chiral compound with potential applications in various fields of science and industry. Its unique structure, featuring a naphthalene ring substituted with chlorine and methoxy groups, along with an amino alcohol moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes chlorination and methoxylation to introduce the desired substituents. The resulting intermediate is then subjected to a series of reactions, including amination and reduction, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled methoxylation are employed to achieve efficient production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted naphthalenes.

Scientific Research Applications

(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-(5-chloro-6-methoxynaphthalen-2-yl)-2-(((S)-1-phenylethyl)amino)hexan-1-ol
  • 1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one

Uniqueness

(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: stands out due to its specific chiral configuration and the presence of both amino and alcohol functional groups

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-ol

InChI

InChI=1S/C17H22ClNO2/c1-3-4-5-14(19)17(20)12-6-8-13-11(10-12)7-9-15(21-2)16(13)18/h6-10,14,17,20H,3-5,19H2,1-2H3/t14-,17+/m0/s1

InChI Key

GZQMUCAIZWFGRA-WMLDXEAASA-N

Isomeric SMILES

CCCC[C@@H]([C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N

Canonical SMILES

CCCCC(C(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N

Origin of Product

United States

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